molecular formula C22H30O4 B050609 Terameprocol CAS No. 5701-82-6

Terameprocol

Cat. No. B050609
CAS RN: 5701-82-6
M. Wt: 358.5 g/mol
InChI Key: ORQFDHFZSMXRLM-UHFFFAOYSA-N
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Description

Terameprocol, also known as TMP, is a methylated derivative of nordihydroguaiaretic acid, a phenolic antioxidant originally derived from creosote bush extracts. It has garnered attention for its antiviral, anti-inflammatory activities, and safety in phase I clinical trials as a topical and parenteral therapeutic. Terameprocol's molecular structure and chemical properties contribute to its ability to inhibit the growth of poxviruses in vitro by preventing the efficient spread of virus particles from cell to cell (Pollara, Laster, & Petty, 2010).

Synthesis Analysis

Terameprocol's synthesis involves modifications to its precursor, nordihydroguaiaretic acid. The molecule undergoes methylation to enhance its biological activity and solubility for pharmaceutical applications. The synthesis of similar compounds, such as terpene derivatives, often involves site-selective C–H oxidations and modular approaches to enable the assembly of complex molecules with efficiency and specificity (Harwood et al., 2022).

Molecular Structure Analysis

The molecular structure of terameprocol includes a central carbon linker connecting terminal rings, which is a characteristic feature of lignans like its precursor. Research into modifying the flexibility of this linker has shown that conformational restriction can significantly affect the molecule's biological activity, suggesting the critical role of molecular structure in terameprocol's pharmacological profile (Ho & Go, 2013).

Chemical Reactions and Properties

Terameprocol interacts with biological targets through mechanisms that may involve inhibition of transcription factors and modulation of cell cycle and apoptosis pathways. Its chemical properties, such as solubility and stability, are crucial for its biological activity and are optimized through its formulation. For instance, terameprocol has been formulated in a hydroxypropyl β-cyclodextrin and polyethylene glycol solvent for parenteral administration, highlighting the importance of chemical properties in drug development (Lopez et al., 2007).

Scientific Research Applications

  • HIV, HPV, and HSV Transmission Interruption : A study by Khanna et al. (2008) explored the use of terameprocol as a microbicide to interrupt the sexual transmission of HIV, HPV, and herpes simplex virus (HSV). In this Phase I clinical trial involving healthy women, terameprocol was found to be well-tolerated when administered vaginally, with no serious adverse events reported (Khanna et al., 2008).

  • Treatment of High-Grade Glioma : Grossman et al. (2012) conducted a study on terameprocol as a treatment for recurrent high-grade glioma. The study indicated that while no responses were seen, stable disease was noted in some patients, suggesting terameprocol’s potential in future cancer treatments (Grossman et al., 2012).

  • Cervical Squamous Intraepithelial Neoplasia : Another study by Khanna et al. (2007) reported on the application of terameprocol for treating HPV-linked cervical squamous intraepithelial neoplasia. The trial demonstrated excellent safety profiles for terameprocol and supported its continued evaluation (Khanna et al., 2007).

  • Anticancer Activity and HIV, HSV, HPV Proliferation Inhibition : Smolewski (2008) highlighted terameprocol's anticancer activity, noting its inhibitory effects on cell cycle progression, apoptosis triggering, and angiogenesis decrease. It also showed potential in preventing the proliferation of HIV, HSV, and HPV (Smolewski, 2008).

  • Treatment of Advanced Leukemias : A 2015 study by Tibes et al. investigated terameprocol in patients with advanced leukemias. The study found that terameprocol could be safely administered to leukemia patients and showed some clinical activity and biomarker modulation (Tibes et al., 2015).

  • Inhibition of Poxvirus Growth : Pollara et al. (2010) explored the ability of terameprocol to inhibit poxvirus growth in vitro, suggesting its potential as a poxvirus therapeutic due to its clinical safety record (Pollara et al., 2010).

  • Radiosensitization in Non-small Cell Lung Carcinoma : A study by Sun et al. (2011) found that terameprocol significantly enhances the sensitivity of non-small cell lung carcinoma cell lines to radiation therapy, though the mechanism remains unclear (Sun et al., 2011).

  • Inhibition of NF-κB-Dependent Transcription : Oyegunwa et al. (2010) reported that terameprocol inhibits NF-κB-dependent transcription by preventing RelA from binding to DNA. This action suggests potential applications in inflammatory conditions (Oyegunwa et al., 2010).

Safety And Hazards

Terameprocol was generally well tolerated at 1700 mg/day. Hypoxia and interstitial nephritis were noted at 2200 mg/day . A good safety and efficacy profile has also been observed with the intratumoral and intravaginal administration of terameprocol in patients with head and neck or squamous cell carcinoma and in patients with cervical dysplasia, respectively .

Future Directions

This phase I study defined the toxicity of terameprocol, determined that enzyme-inducing antiseizure drugs (EIASDs) do not affect its pharmacokinetics, and identified 1700 mg/day as the dose for future studies . Preclinical and human data suggest that this novel transcription inhibitor is worthy of further study . The long-term stability noted in some patients and the lack of associated myelosuppression suggest that terameprocol could be safely combined with radiation and temozolomide in newly diagnosed high-grade gliomas .

properties

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-15(11-17-7-9-19(23-3)21(13-17)25-5)16(2)12-18-8-10-20(24-4)22(14-18)26-6/h7-10,13-16H,11-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQFDHFZSMXRLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10972502
Record name 1,1'-(2,3-Dimethylbutane-1,4-diyl)bis(3,4-dimethoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tetra-O-methyl nordihydroguaiaretic acid

CAS RN

5701-82-6
Record name Tetra-O-methyl nordihydroguaiaretic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5701-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramethoxynordihydroguaiaretic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005701826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyldihydroguaiaretic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136955
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(2,3-Dimethylbutane-1,4-diyl)bis(3,4-dimethoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
479
Citations
SA Grossman, X Ye, D Peereboom… - Neuro …, 2012 - academic.oup.com
… Terameprocol has been studied in humans with cancer. A phase I study of intralesional terameprocol … each designed to deliver 20 mg of terameprocol per cubic centimeter of tumor. In 5 …
Number of citations: 60 academic.oup.com
N Khanna, R Dalby, M Tan, S Arnold, J Stern… - Gynecologic …, 2007 - Elsevier
… Based on prior animal and human data on terameprocol, we conducted a Phase I/II clinical trial of terameprocol as a topical vaginally applied ointment in CIN. The primary end point …
Number of citations: 74 www.sciencedirect.com
P Smolewski - Idrugs: the Investigational Drugs Journal, 2008 - europepmc.org
… activity of terameprocol in tumor cell lines and animal models. In addition, terameprocol prevented … ) with solid tumors administered intravenous terameprocol, 8 patients exhibited stable …
Number of citations: 56 europepmc.org
NM Anders, CG Romo, A Hemingway… - … of pharmaceutical and …, 2022 - Elsevier
… and validate a method for the determination of terameprocol utilizing LC-MS/MS and to apply it to pharmacokinetic analyses in patients receiving oral terameprocol as part of a phase 1, …
Number of citations: 6 www.sciencedirect.com
R Tibes, KT McDonagh, L Lekakis… - Investigational new …, 2015 - Springer
… glioblastoma multiforme demonstrated Terameprocol to be … -escalation study of Terameprocol in patients with advanced … ≥ 6 cycles of Terameprocol until disease progression at the end …
Number of citations: 38 link.springer.com
N Khanna, R Dalby, A Connor, A Church, J Stern… - Sexually transmitted …, 2008 - JSTOR
… Terameprocol was not detectable in serum in pharmacokinetic samples. Conclusions: Terameprocol was … clinical trial to evaluate the application of intravaginal terameprocol in women. …
Number of citations: 34 www.jstor.org
RA Lopez, AB Goodman, M Rhodes… - Anti-cancer …, 2007 - journals.lww.com
… was less toxic than terameprocol dimethyl sulfoxide formulation. The terameprocol CPE formulation showed no overt toxicities in tumor-bearing mice. Terameprocol alone reduced the …
Number of citations: 39 journals.lww.com
R Tibes, KT McDonagh, L Lekakis, N Frazer… - Blood, 2009 - Elsevier
… Herein we report a clinical trial with the novel survivin and cdc2 (CDK1) inhibitor Terameprocol (EM-1421) in patients (pts) with advanced hematological malignancies. As little is known …
Number of citations: 11 www.sciencedirect.com
R Nogueira‐Ferreira, MJ Ferreira‐Pinto… - Journal of cellular …, 2017 - Wiley Online Library
… In the present study, we evaluated the potential therapeutic role of terameprocol (TMP), an inhibitor of cellular proliferation and promoter of apoptosis, in a well‐established pre‐clinical …
Number of citations: 6 onlinelibrary.wiley.com
JJ Pollara, SM Laster, ITD Petty - Antiviral research, 2010 - Elsevier
Terameprocol (TMP) is a methylated derivative of nordihydroguaiaretic acid, a phenolic antioxidant originally derived from creosote bush extracts. TMP has previously been shown to …
Number of citations: 23 www.sciencedirect.com

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